molecular formula C7H14O2 B12690564 6-Hydroxy-5-methyl-2-hexanone CAS No. 68208-73-1

6-Hydroxy-5-methyl-2-hexanone

Cat. No.: B12690564
CAS No.: 68208-73-1
M. Wt: 130.18 g/mol
InChI Key: LTKDRWVSUUCKAG-UHFFFAOYSA-N
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Description

6-Hydroxy-5-methyl-2-hexanone is an organic compound with the molecular formula C7H14O2 It is a hydroxy ketone, characterized by the presence of both hydroxyl (-OH) and ketone (C=O) functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Hydroxy-5-methyl-2-hexanone can be synthesized through several methods. One common approach involves the oxidation of the silyl enol ether of 5-methyl-3-hexanone. This process starts with the preparation of 5-methyl-3-hexanone via a Grignard reaction and subsequent oxidation . The silyl enol ether is then formed by deprotonation with sodium hexamethyldisilazide (NaHMDS) in n-hexane, followed by reaction with chlorotrimethylsilane. The final oxidation step is carried out using m-chloroperbenzoic acid (MCPBA), yielding this compound with high selectivity .

Industrial Production Methods

Industrial production methods for this compound are not well-documented. the synthetic route involving the oxidation of silyl enol ethers can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-5-methyl-2-hexanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like alkyl halides and acid chlorides are used for substitution reactions.

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Produces secondary alcohols.

    Substitution: Produces ethers or esters.

Scientific Research Applications

6-Hydroxy-5-methyl-2-hexanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Hydroxy-5-methyl-2-hexanone involves its interaction with various molecular targets and pathways. The hydroxyl and ketone functional groups allow it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can influence enzyme activity, receptor binding, and other biochemical processes.

Comparison with Similar Compounds

6-Hydroxy-5-methyl-2-hexanone can be compared with other similar compounds, such as:

The presence of both hydroxyl and ketone groups in this compound makes it unique and versatile for various applications.

Properties

CAS No.

68208-73-1

Molecular Formula

C7H14O2

Molecular Weight

130.18 g/mol

IUPAC Name

6-hydroxy-5-methylhexan-2-one

InChI

InChI=1S/C7H14O2/c1-6(5-8)3-4-7(2)9/h6,8H,3-5H2,1-2H3

InChI Key

LTKDRWVSUUCKAG-UHFFFAOYSA-N

Canonical SMILES

CC(CCC(=O)C)CO

Origin of Product

United States

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